3-Ethyl-7-methoxy-1,2-dihydronaphthalene
Description
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3-ethyl-7-methoxy-1,2-dihydronaphthalene |
InChI |
InChI=1S/C13H16O/c1-3-10-4-5-12-9-13(14-2)7-6-11(12)8-10/h6-9H,3-5H2,1-2H3 |
InChI Key |
KLSROEPHYDAYLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(CC1)C=C(C=C2)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
1,2-Dihydroxy-1,2-dihydronaphthalene (cis and trans isomers)
- Structure : Features hydroxyl groups at positions 1 and 2 instead of ethyl and methoxy groups.
- Synthesis : Produced via bacterial oxidation of naphthalene by Pseudomonas putida .
- Reactivity : Undergoes acid hydrolysis to form naphthol derivatives (e.g., 2-naphthol) .
- Metabolism: Converted to toxic 1,2-naphthoquinone via aldose reductase in mammalian systems, implicated in cataract formation .
- Key Difference : The absence of ethyl and methoxy groups in this compound results in higher polarity and distinct metabolic fates compared to 3-Ethyl-7-methoxy-1,2-dihydronaphthalene.
5,8-Dichloro-cis-1,2-dihydroxy-1,2-dihydronaphthalene
- Structure : Chlorine substituents at positions 5 and 8.
- UV Absorption : Shows a spectrum similar to cis-1,2-dihydroxy-1,2-dihydronaphthalene but with redshift due to electron-withdrawing chlorine atoms .
- Stability : Chlorine substituents increase resistance to enzymatic degradation compared to hydroxyl or methoxy groups.
4-Aryl-1,2-dihydronaphthalene Derivatives
- Synthesis : Produced via visible-light photoredox catalysis with Co(dmgH)₂PyCl, yielding fluorinated or aryl-substituted derivatives .
- Reactivity : The 4-aryl substituent directs regioselectivity in MHAT (Metal-Hydride Hydrogen Atom Transfer) processes, unlike the 3-ethyl group in the target compound .
Physicochemical and Metabolic Comparisons
Substituent Effects on Stability and Reactivity
- Ethyl vs.
- Methoxy vs. Chlorine : Methoxy groups increase electron density, favoring electrophilic substitution, while chlorine atoms (e.g., in 5,8-dichloro derivatives) slow hydrolysis rates .
- Conformational Stability : Fluorinated analogs (e.g., trans-1,2-dihydroxy-8-fluoronaphthalene) adopt diequatorial conformations, whereas ethyl and methoxy groups may sterically hinder similar arrangements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
